

synthesis of 2-Amino-5-bromo-4-methylpyridine-3-carbonitrile protocol

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Compound of Interest

Compound Name:	2-Amino-5-bromo-4-methylpyridine-3-carbonitrile
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An In-Depth Guide to the Multi-Step Synthesis of **2-Amino-5-bromo-4-methylpyridine-3-carbonitrile**

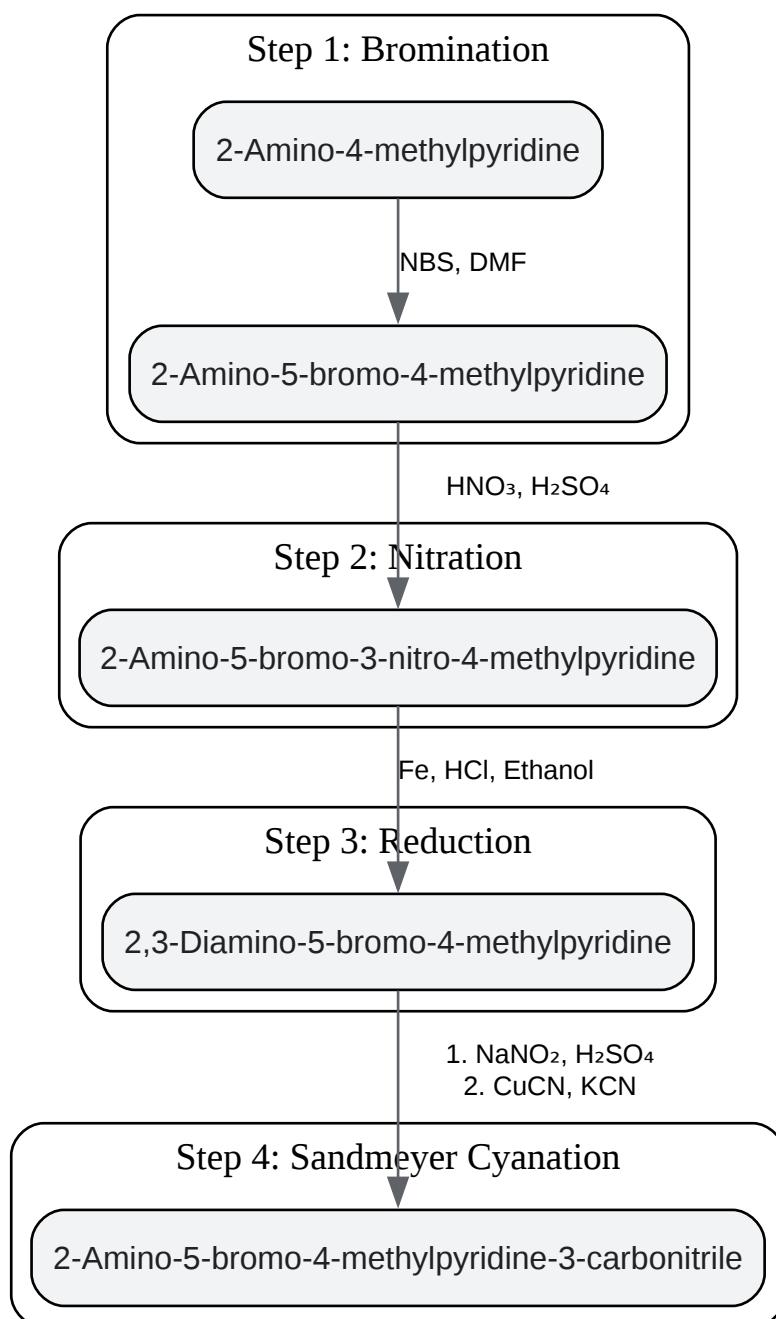
Authored by a Senior Application Scientist

This comprehensive guide provides a detailed, four-step protocol for the synthesis of **2-Amino-5-bromo-4-methylpyridine-3-carbonitrile**, a valuable substituted pyridine derivative for research and development in the pharmaceutical and agrochemical sectors. This protocol is designed for researchers, medicinal chemists, and drug development professionals, offering not just a series of steps, but a causal explanation of the experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical transformations.

The synthesis of highly functionalized pyridine rings is a cornerstone of modern medicinal chemistry. The target molecule, **2-Amino-5-bromo-4-methylpyridine-3-carbonitrile**, possesses multiple functional groups that serve as versatile handles for further chemical elaboration, making it a key building block in the construction of complex molecular architectures.^[1] This guide outlines a robust and logical synthetic pathway, commencing with the commercially available 2-Amino-4-methylpyridine and proceeding through bromination, nitration, reduction, and a final Sandmeyer cyanation.

Overall Synthetic Strategy

The chosen synthetic route is a multi-step process designed for regiochemical control at each stage. Direct cyanation of the pyridine ring at the 3-position is challenging; therefore, a more controlled, function-group interconversion strategy is employed. The pathway begins with the selective bromination at the electron-rich 5-position, followed by the introduction of a nitro group at the 3-position. This nitro group is then reduced to an amine, which serves as a precursor for the final cyanation step via the classic Sandmeyer reaction.



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Diagram 1: Overall synthetic workflow for **2-Amino-5-bromo-4-methylpyridine-3-carbonitrile**.

Part 1: Synthesis of 2-Amino-5-bromo-4-methylpyridine

The initial step involves the electrophilic bromination of 2-Amino-4-methylpyridine. The amino group at the 2-position is a powerful activating group, directing electrophiles to the ortho and para positions (3- and 5-positions). N-Bromosuccinimide (NBS) is chosen as a mild and selective brominating agent to favor mono-bromination at the sterically more accessible 5-position.[1]

Experimental Protocol

Materials and Reagents:

Reagent	Formula	M.W.	Amount (mmol)	Mass/Volume
2-Amino-4-methylpyridine	C ₆ H ₈ N ₂	108.14	277.8	30.0 g
N-Bromosuccinimide (NBS)	C ₄ H ₄ BrNO ₂	177.98	277.8	49.44 g
Dimethylformamide (DMF)	C ₃ H ₇ NO	73.09	-	~200 mL
Acetonitrile	C ₂ H ₃ N	41.05	-	164 mL
Deionized Water	H ₂ O	18.02	-	As needed

Procedure:

- Reaction Setup: In a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 30.0 g (277.8 mmol) of 2-amino-4-methylpyridine in 150 mL of DMF.[1][2]

- Cooling: Cool the solution to 0 °C using an ice bath.
- Addition of Brominating Agent: In a separate flask, dissolve 49.44 g (277.8 mmol) of NBS in 50 mL of DMF. Add this solution dropwise to the cooled solution of 2-amino-4-methylpyridine over 30-60 minutes, ensuring the internal temperature is maintained below 5 °C.[2] Temperature control is critical to prevent the formation of di-brominated by-products.[3]
- Reaction: After the addition is complete, allow the reaction mixture to slowly warm to 20°C and stir for 8-10 hours.[2]
- Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.[3]
- Work-up and Isolation: Pour the reaction mixture into 1 L of ice-water. A brown solid will precipitate.[2]
- Filtration: Filter the solid using a Büchner funnel and wash it thoroughly with deionized water. [2]
- Purification: Wash the dried brown solid with 164 mL of acetonitrile to remove impurities. Filter the solid again and dry it under vacuum to obtain 2-Amino-5-bromo-4-methylpyridine. [2]
 - Expected Yield: ~42 g (80%)[2]
 - Appearance: Brown solid[2]

Part 2: Synthesis of 2-Amino-5-bromo-3-nitro-4-methylpyridine

The second step is the regioselective nitration of the brominated intermediate. The nitration of 2-aminopyridines typically yields a mixture of 3-nitro and 5-nitro isomers.[4] However, in this case, the 5-position is already blocked by a bromine atom, thus directing the incoming nitro group to the 3-position. A mixture of concentrated nitric and sulfuric acids is used as the nitrating agent.

Experimental Protocol

Materials and Reagents:

Reagent	Formula	M.W.	Amount (mmol)	Mass/Volume
2-Amino-5-bromo-4-methylpyridine	C ₆ H ₇ BrN ₂	187.04	100	18.7 g
Concentrated Sulfuric Acid (98%)	H ₂ SO ₄	98.08	-	~100 mL
Concentrated Nitric Acid (70%)	HNO ₃	63.01	110	~11.0 mL

Procedure:

- Reaction Setup: In a 250 mL three-neck flask equipped with a stirrer, dropping funnel, and thermometer, add 100 mL of concentrated sulfuric acid and cool to 0 °C in an ice-salt bath.
- Substrate Addition: Slowly add 18.7 g (100 mmol) of 2-Amino-5-bromo-4-methylpyridine to the cold sulfuric acid, ensuring the temperature does not exceed 5 °C.
- Nitrating Mixture: Slowly add 11.0 mL (110 mmol) of concentrated nitric acid dropwise, maintaining the temperature at 0 °C.
- Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional hour. Finally, heat the mixture to 50-60 °C for 1 hour.^[5]
- Work-up: Cool the reaction mixture and carefully pour it onto 500 g of crushed ice.
- Neutralization and Precipitation: Neutralize the solution by the slow addition of a concentrated ammonium hydroxide solution until the pH is ~7. A yellow solid will precipitate.

- Isolation: Filter the solid, wash with cold water, and dry under vacuum to yield 2-Amino-5-bromo-3-nitro-4-methylpyridine. The product can be further purified by recrystallization from ethanol if necessary.[5]

Part 3: Synthesis of 2,3-Diamino-5-bromo-4-methylpyridine

The third step involves the reduction of the nitro group to an amine. A variety of reducing agents can be employed for this transformation.[6][7] A classic and effective method is the use of iron powder in the presence of an acid, such as hydrochloric acid in an ethanol/water mixture.[5] This method is generally chemoselective for the nitro group in the presence of other reducible functionalities like the pyridine ring and the bromo substituent.

Experimental Protocol

Materials and Reagents:

Reagent	Formula	M.W.	Amount (mmol)	Mass/Volume
2-Amino-5-bromo-3-nitro-4-methylpyridine	C ₆ H ₆ BrN ₃ O ₂	232.04	50	11.6 g
Iron Powder	Fe	55.84	150	8.4 g
95% Ethanol	C ₂ H ₅ OH	46.07	-	100 mL
Deionized Water	H ₂ O	18.02	-	25 mL
Concentrated Hydrochloric Acid	HCl	36.46	-	1.25 mL

Procedure:

- Reaction Setup: In a 250 mL flask fitted with a reflux condenser, add 11.6 g (50 mmol) of 2-Amino-5-bromo-3-nitro-4-methylpyridine, 8.4 g of reduced iron powder, 100 mL of 95% ethanol, and 25 mL of water.[5]

- Acidification: Add 1.25 mL of concentrated hydrochloric acid to the mixture.[5]
- Reaction: Heat the mixture on a steam bath for 1-2 hours. The reaction is exothermic and may require initial cooling.
- Work-up: After the reaction is complete, filter the hot mixture to remove the iron salts. Wash the iron residue with three 25 mL portions of hot 95% ethanol.[5]
- Isolation: Combine the filtrate and washings and evaporate to dryness under reduced pressure.
- Purification: Recrystallize the dark residue from water to obtain 2,3-Diamino-5-bromo-4-methylpyridine.

Part 4: Synthesis of 2-Amino-5-bromo-4-methylpyridine-3-carbonitrile

The final step is a Sandmeyer cyanation, which converts the 3-amino group into a carbonitrile. [8] This reaction proceeds via the formation of a diazonium salt, which is then displaced by a cyanide ion, catalyzed by a copper(I) salt. It is crucial to perform the diazotization at low temperatures to prevent the decomposition of the unstable diazonium intermediate. The diazonium salt derived from a 3-aminopyridine is generally more stable than one derived from a 2-aminopyridine, allowing for selective reaction at the 3-position.[9]

Experimental Protocol

Materials and Reagents:

Reagent	Formula	M.W.	Amount (mmol)	Mass/Volume
2,3-Diamino-5-bromo-4-methylpyridine	C ₆ H ₈ BrN ₃	202.05	25	5.05 g
Concentrated Sulfuric Acid	H ₂ SO ₄	98.08	-	25 mL
Sodium Nitrite	NaNO ₂	69.00	27.5	1.90 g
Copper(I) Cyanide	CuCN	89.56	27.5	2.46 g
Potassium Cyanide	KCN	65.12	55	3.58 g
Deionized Water	H ₂ O	18.02	-	As needed

Procedure:

- **Diazotization:**
 - In a 250 mL flask, dissolve 5.05 g (25 mmol) of 2,3-Diamino-5-bromo-4-methylpyridine in 25 mL of cold (0 °C) concentrated sulfuric acid.
 - In a separate beaker, dissolve 1.90 g (27.5 mmol) of sodium nitrite in a minimal amount of cold water.
 - Slowly add the sodium nitrite solution to the pyridine solution, keeping the temperature below 5 °C. Stir for 30 minutes at this temperature.
- **Cyanide Solution Preparation:**
 - Caution: Work in a well-ventilated fume hood. Cyanide salts are highly toxic.
 - In a 500 mL flask, dissolve 2.46 g (27.5 mmol) of copper(I) cyanide and 3.58 g (55 mmol) of potassium cyanide in 50 mL of water. Warm the solution gently if needed to dissolve the salts, then cool to 0 °C.

- Sandmeyer Reaction:
 - Slowly and carefully add the cold diazonium salt solution to the cold cyanide solution with vigorous stirring. Effervescence (release of N₂) will be observed.
 - After the addition is complete, allow the mixture to warm to room temperature and then heat to 50-60 °C for 30 minutes.
- Work-up and Isolation:
 - Cool the reaction mixture and neutralize with an appropriate base (e.g., sodium carbonate) until basic.
 - Extract the product with an organic solvent such as ethyl acetate (3 x 50 mL).
 - Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purification:
 - Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the final product, **2-Amino-5-bromo-4-methylpyridine-3-carbonitrile**.

Safety and Handling

- General: All steps should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
- Reagents:
 - N-Bromosuccinimide (NBS): Corrosive and a lachrymator. Handle with care.
 - Concentrated Acids (H₂SO₄, HNO₃, HCl): Highly corrosive. Handle with extreme care and add reagents slowly to avoid splashing and exothermic reactions.
 - Cyanide Salts (CuCN, KCN): Highly toxic. Avoid contact with skin and inhalation of dust. Never acidify cyanide waste, as this will produce highly toxic hydrogen cyanide gas. All

cyanide-containing waste must be quenched with an oxidizing agent (e.g., bleach) before disposal according to institutional guidelines.

- Reactions: Be aware of potentially exothermic reactions, especially during nitration and diazotization. Use ice baths to control the temperature.

Conclusion

This guide presents a logical and detailed multi-step synthesis for **2-Amino-5-bromo-4-methylpyridine-3-carbonitrile**. By following this protocol, which is grounded in established chemical principles and supported by literature precedents, researchers can reliably produce this valuable intermediate for further synthetic applications. The causal explanations for experimental choices and the emphasis on safety are intended to empower scientists to not only replicate the procedure but also to adapt and troubleshoot it effectively.

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